molecular formula C18H19N3O7 B15017107 2-(4-nitrophenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(4-nitrophenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15017107
M. Wt: 389.4 g/mol
InChI Key: ADNVFXMOXTZMDX-VXLYETTFSA-N
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Description

2-(4-nitrophenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a nitrophenoxy group and a trimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(4-nitrophenoxy)acetohydrazide, which is then reacted with 2,4,5-trimethoxybenzaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of appropriate catalysts and reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Reaction conditions may involve specific temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of corresponding oxides.

Scientific Research Applications

2-(4-nitrophenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenoxy and trimethoxyphenyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-nitrophenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized research applications.

Properties

Molecular Formula

C18H19N3O7

Molecular Weight

389.4 g/mol

IUPAC Name

2-(4-nitrophenoxy)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19N3O7/c1-25-15-9-17(27-3)16(26-2)8-12(15)10-19-20-18(22)11-28-14-6-4-13(5-7-14)21(23)24/h4-10H,11H2,1-3H3,(H,20,22)/b19-10+

InChI Key

ADNVFXMOXTZMDX-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC)OC

Origin of Product

United States

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